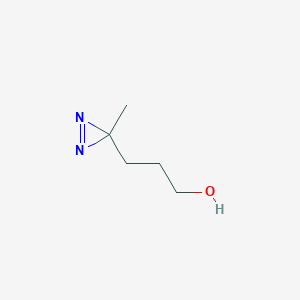

3-(3-甲基-3H-二氮杂环丙烯-3-基)丙醇

描述

“3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol” is a chemical compound with the CAS Number: 16297-94-2 . It has a molecular weight of 114.15 and its IUPAC name is 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3 . This indicates that the compound has a diazirine ring (a three-membered ring with two nitrogen atoms and one carbon atom) attached to a propyl group and a hydroxyl group.Physical And Chemical Properties Analysis

This compound is a liquid and should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .科学研究应用

Photo-Crosslinking Agent

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is commonly used in biochemical research as a photo-crosslinking agent. This compound belongs to the class of diazirine-containing compounds, which can be activated by UV light to form highly reactive carbene intermediates that can crosslink with nearby biomolecules .

Protein Immobilization

This compound is also used for the immobilization of protein targets onto surfaces. Upon UV light irradiation, it forms a covalent bond with nearby protein residues, effectively binding the protein to the surface .

Ligand Modification

When attached to a ligand or pharmacophore through its acid linker, 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol allows for UV light-induced covalent modification of a biological target. This can be used for downstream applications via an alkyne tag .

Photoaffinity Labeling

It serves as a photoaffinity labeling reagent in chemical biology to covalently modify and crosslink target biomolecules such as proteins, nucleic acids, and lipids .

安全和危害

The compound is classified as dangerous with hazard statements H226-H314 . This means it is flammable liquid and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Similar diazirine compounds are commonly used in biochemical research as photo-crosslinking agents . They can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol involves the formation of a covalent bond with its target upon exposure to UV light . The diazirine group in the compound forms a reactive carbene species when irradiated with UV light. This carbene can then insert into C-H, N-H, and O-H bonds of nearby molecules, creating a covalent link .

Biochemical Pathways

The exact biochemical pathways affected by 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol are dependent on the specific biological target to which it is bound. As a photo-crosslinking agent, it can be used to study a variety of biochemical processes by irreversibly binding to and trapping interacting proteins or other biomolecules .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be 1.6 (iLOGP), indicating moderate lipophilicity, which could influence its absorption and distribution .

Result of Action

The result of the action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is the formation of a covalent bond with its target molecule. This can result in the permanent modification of the target, which can be useful for studying protein-protein interactions, protein conformational changes, and other dynamic processes in biochemistry .

属性

IUPAC Name |

3-(3-methyldiazirin-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJQQKQBBXUDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol | |

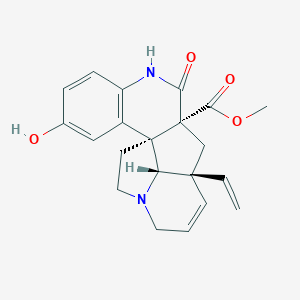

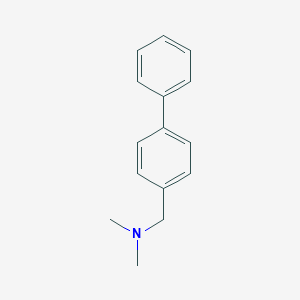

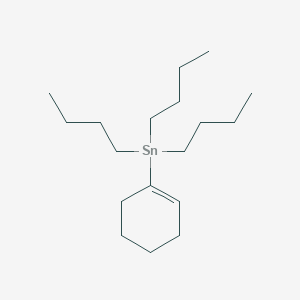

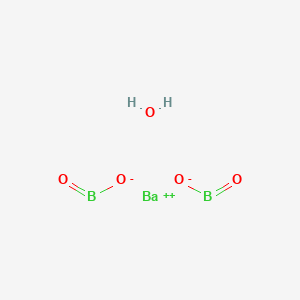

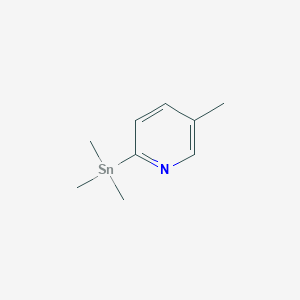

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the major products of the thermal decomposition of 3-(3-Methyldiazirin-3-yl)propan-1-ol?

A1: When heated in solution, 3-(3-Methyldiazirin-3-yl)propan-1-ol (also known as 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol) undergoes a unimolecular reaction. The primary product is the alkene 4-penten-1-ol (MeCH2CH2CH2OH), formed through the loss of nitrogen and rearrangement of the carbene intermediate. [] Interestingly, unlike its carboxylic acid counterpart, this compound does not yield products resulting from intramolecular cyclization with the hydroxyl group. []

Q2: How does the thermolysis rate of 3-(3-Methyldiazirin-3-yl)propan-1-ol compare to other diazirines?

A2: The research indicates that the thermolysis of 3-(3-Methyldiazirin-3-yl)propan-1-ol follows first-order kinetics. The activation energy for this process was determined to be 31.80 ± 1.21 kcal mol–1. [] This data, combined with previous studies on diazirine thermolysis, supports a mechanism involving an initial ring-opening to form a transient intermediate. This intermediate can then either release nitrogen to yield the carbene or undergo isomerization to a diazo compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)